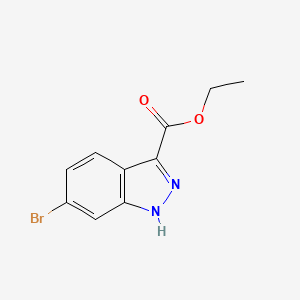

Ethyl 6-bromo-1H-indazole-3-carboxylate

Description

BenchChem offers high-quality Ethyl 6-bromo-1H-indazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-bromo-1H-indazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-bromo-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-7-4-3-6(11)5-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWRLFKJCOFQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680067 | |

| Record name | Ethyl 6-bromo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-94-6 | |

| Record name | 1H-Indazole-3-carboxylic acid, 6-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-bromo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 6-bromo-1H-indazole-3-carboxylate" CAS number 885272-94-6

An In-depth Technical Guide to Ethyl 6-bromo-1H-indazole-3-carboxylate (CAS 885272-94-6)

Foreword: The Strategic Value of the Indazole Scaffold

In the landscape of modern medicinal chemistry, certain heterocyclic structures have earned the designation of "privileged scaffolds" due to their consistent appearance in a multitude of biologically active compounds. The indazole nucleus is a prime example of such a scaffold, prized for its rigid, bicyclic structure and its capacity for diverse hydrogen bonding interactions.[1][2] Ethyl 6-bromo-1H-indazole-3-carboxylate, the subject of this guide, is a particularly strategic derivative. The ester at the 3-position serves as a versatile chemical handle for amide coupling and other modifications, while the bromine atom at the 6-position is an ideal anchor for transition metal-catalyzed cross-coupling reactions. This combination of features makes it an exceptionally valuable building block for constructing complex molecular architectures aimed at a wide array of biological targets, from protein kinases to G-protein coupled receptors.[3][4] This document provides a comprehensive overview of its synthesis, properties, reactivity, and application, intended for the practicing research scientist.

Core Compound Characteristics

A foundational understanding of a reagent begins with its fundamental physicochemical properties. These data are crucial for reaction planning, purification, and safe handling.

| Property | Value | Source(s) |

| CAS Number | 885272-94-6 | [3][5] |

| Molecular Formula | C₁₀H₉BrN₂O₂ | [3][4] |

| Molecular Weight | 269.10 g/mol | [3] |

| Appearance | Yellow solid or powder | [3] |

| Purity | Typically ≥95% (HPLC) | [3] |

| Boiling Point | 406.4 °C at 760 mmHg | |

| Storage | Store at 0-8 °C in a dry, well-ventilated place | [3][6] |

| Synonyms | 6-Bromo-1H-indazole-3-carboxylic acid ethyl ester | [3][4] |

Synthesis Strategy: The Japp-Klingemann Approach

The construction of the indazole ring system can be achieved through several methodologies, but for 3-carboxyindazole derivatives, a strategy employing the Japp-Klingemann reaction is particularly effective and common.[7][8] This reaction facilitates the synthesis of arylhydrazones from β-keto esters, which are poised for subsequent intramolecular cyclization to form the indazole core.[7][9]

The causality behind this choice rests on the commercial availability of the precursors: 4-bromo-2-methylaniline and diethyl oxalate. The sequence involves a diazotization of the aniline, followed by a Japp-Klingemann coupling with a suitable β-keto ester equivalent, and a final acid-catalyzed cyclization.

Conceptual Synthetic Workflow

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methodologies for indazole synthesis.[8][10][11]

Step 1: Diazotization of 4-Bromo-2-methylaniline

-

To a stirred suspension of 4-bromo-2-methylaniline (1.0 eq) in 6M hydrochloric acid, cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting solution at 0-5 °C for 30 minutes. The formation of the diazonium salt is typically observed as a clear solution. This solution is used immediately in the next step.

Step 2: Japp-Klingemann Coupling

-

In a separate flask, dissolve diethyl 2-(oxomalonate) (1.1 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the β-keto ester solution with vigorous stirring.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. The hydrazone product will typically precipitate as a colored solid.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Step 3: Cyclization to Ethyl 6-bromo-1H-indazole-3-carboxylate

-

Add the crude hydrazone intermediate from Step 2 to a suitable high-boiling solvent such as diphenyl ether or Dowtherm A.

-

Alternatively, for a cleaner reaction, suspend the hydrazone in glacial acetic acid containing a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux (typically 120-150 °C) for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. If using a high-boiling solvent, dilute with a non-polar solvent like hexane to precipitate the product. If using acetic acid, pour the mixture into ice water.

-

Collect the precipitated solid by filtration.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Chemical Reactivity and Applications in Drug Discovery

The utility of Ethyl 6-bromo-1H-indazole-3-carboxylate stems from the distinct reactivity of its three key functional domains. Understanding these allows for its strategic deployment in a synthetic campaign.

-

Indazole N-H (Acidity and Nucleophilicity): The proton on the indazole nitrogen is weakly acidic and can be deprotonated with a suitable base. The resulting anion is nucleophilic and can be readily alkylated or acylated, allowing for modification at the N1 position. This is a common strategy to modulate pharmacokinetic properties.[12]

-

Ethyl Ester (Electrophilicity): The ester carbonyl is susceptible to nucleophilic attack. It can be hydrolyzed to the corresponding carboxylic acid or, more commonly, converted directly to a wide range of amides via aminolysis. This position is crucial for building out pharmacophores that interact with protein targets.[13][14]

-

Aryl Bromide (Cross-Coupling Handle): The C6-Br bond is a powerful tool for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, profoundly impacting the molecule's biological activity.[4]

Scaffold for Kinase Inhibitor Development

The indazole core mimics the purine structure of ATP, making it an excellent starting point for designing ATP-competitive kinase inhibitors.[1] The functional handles on Ethyl 6-bromo-1H-indazole-3-carboxylate allow for the systematic exploration of the chemical space around the ATP binding pocket.

Caption: Role as a versatile scaffold in drug discovery.

This strategic diversification has led to the development of potent inhibitors for targets like p21-activated kinase 1 (PAK1) and fibroblast growth factor receptor (FGFR).[1][14]

Spectroscopic Characterization Profile

Validation of the synthesis and purity of Ethyl 6-bromo-1H-indazole-3-carboxylate requires a comprehensive spectroscopic analysis. The following table outlines the expected data for a researcher working with this compound.

| Technique | Expected Observations |

| ¹H NMR | ~13.5-14.0 ppm (s, 1H): Broad singlet for the N-H proton. ~8.3-8.5 ppm (s, 1H): Singlet (or narrow doublet) for the H7 proton. ~7.6-7.8 ppm (d, 1H): Doublet for the H5 proton. ~7.4-7.6 ppm (d, 1H): Doublet for the H4 proton. ~4.4-4.5 ppm (q, 2H): Quartet for the -OCH₂- protons of the ethyl group. ~1.4-1.5 ppm (t, 3H): Triplet for the -CH₃ protons of the ethyl group. |

| ¹³C NMR | ~162-164 ppm: Carbonyl carbon of the ester. ~140-145 ppm: Quaternary carbons of the indazole ring. ~110-130 ppm: Aromatic CH carbons and the C-Br carbon. ~61-62 ppm: -OCH₂- carbon of the ethyl group. ~14-15 ppm: -CH₃ carbon of the ethyl group. |

| IR (cm⁻¹) | ~3200-3300: N-H stretching (can be broad). ~3000-3100: Aromatic C-H stretching. ~2850-2980: Aliphatic C-H stretching. ~1710-1730: C=O stretching of the ester. ~1600, 1480: C=C stretching of the aromatic ring. |

| Mass Spec (EI) | m/z ~268 & 270: Molecular ion peaks (M⁺ and M⁺+2) in an approximate 1:1 ratio, characteristic of a single bromine atom. Fragment ions: Loss of ethoxy (-OC₂H₅, m/z 45) or the entire ester group. |

Safety and Handling

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety. This compound is classified as harmful and an irritant.

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| STOT - Single Exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Recommended Handling Procedures: [6][15][16]

-

Engineering Controls: Handle in a well-ventilated fume hood. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

-

Handling: Avoid generating dust. Do not breathe dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][15]

Conclusion

Ethyl 6-bromo-1H-indazole-3-carboxylate is more than a simple chemical intermediate; it is a carefully designed tool for the modern medicinal chemist. Its pre-installed functional handles at key positions on the privileged indazole scaffold provide a reliable and efficient entry point into vast chemical libraries. Its predictable reactivity and well-characterized nature make it a cornerstone for programs targeting a multitude of diseases, particularly in the realm of oncology and inflammatory conditions.[3] The protocols and data within this guide serve to empower researchers to fully leverage the synthetic potential of this valuable compound.

References

-

Ethyl 6-bromo-1H-indazole-3-carboxylate (1 x 100 mg) - Reagentia. (URL: [Link])

-

The Japp‐Klingemann Reaction - ResearchGate. (URL: [Link])

-

Japp–Klingemann reaction - Wikipedia. (URL: [Link])

-

Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones | Organic Letters. (URL: [Link])

-

Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - MDPI. (URL: [Link])

-

Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives - JOCPR. (URL: [Link])

-

Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed. (URL: [Link])

-

An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid - IRIS Unina. (URL: [Link])

- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)

-

The Japp-Klingemann Reaction - Organic Reactions. (URL: [Link])

-

[N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed. (URL: [Link])

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])

-

Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid - Cole-Parmer. (URL: [Link])

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])

-

Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. (URL: [Link])

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 885272-94-6: 1H-Indazole-3-carboxylic acid, 6-bromo-, … [cymitquimica.com]

- 5. Ethyl 6-bromo-1H-indazole-3-carboxylate (1 x 100 mg) | Reagentia [reagentia.eu]

- 6. fishersci.es [fishersci.es]

- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. organicreactions.org [organicreactions.org]

- 12. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Ethyl 6-bromo-1H-indazole-3-carboxylate: A Technical Guide for Advanced Chemical Synthesis and Drug Discovery

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a versatile template for the design of therapeutic agents targeting a wide array of diseases, including cancer and inflammatory conditions.[2] Within this important class of molecules, Ethyl 6-bromo-1H-indazole-3-carboxylate stands out as a critical building block. The strategic placement of the bromine atom at the 6-position and the ethyl carboxylate group at the 3-position provides synthetic handles for facile diversification, enabling the exploration of structure-activity relationships in drug discovery programs.[2] This guide provides an in-depth technical overview of Ethyl 6-bromo-1H-indazole-3-carboxylate, encompassing its chemical properties, a detailed synthesis protocol, and its applications in the development of novel therapeutics.

Core Molecular Attributes

A thorough understanding of the fundamental physicochemical properties of a synthetic intermediate is paramount for its effective utilization in research and development. The key molecular attributes of Ethyl 6-bromo-1H-indazole-3-carboxylate are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BrN₂O₂ | [2][3] |

| Molecular Weight | 269.1 g/mol | [2] |

| CAS Number | 885272-94-6 | [2] |

| Appearance | Yellow solid or powder | [2] |

| Purity | ≥ 95% (HPLC) | [2] |

| Boiling Point | 406.4°C at 760 mmHg | |

| Storage Conditions | 0-8 °C | [2] |

Synthesis of Ethyl 6-bromo-1H-indazole-3-carboxylate: A Step-by-Step Protocol

The synthesis of Ethyl 6-bromo-1H-indazole-3-carboxylate can be achieved through several established synthetic routes for indazole derivatives. A common and effective method involves the cyclization of a suitably substituted phenylhydrazone. The following protocol is a representative procedure adapted from established methodologies for similar indazole syntheses.[4][5]

Reaction Scheme

Caption: Synthetic workflow for Ethyl 6-bromo-1H-indazole-3-carboxylate.

Experimental Protocol

Step 1: Diazotization of 4-Bromo-2-methylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-bromo-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature is maintained below 5 °C.

-

Stir the resulting mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Causality Insight: The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Strict temperature control is crucial to prevent decomposition and ensure a high yield of the desired intermediate.

Step 2: Japp-Klingemann Reaction

-

In a separate flask, dissolve ethyl acetoacetate (1.1 eq) and a suitable base (e.g., sodium acetate) in a mixture of ethanol and water.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the ethyl acetoacetate solution, maintaining the temperature and a slightly alkaline pH.

-

Stir the reaction mixture at low temperature for several hours until the formation of the hydrazone intermediate is complete, as monitored by Thin Layer Chromatography (TLC).

-

Isolate the crude hydrazone by filtration, wash with cold water, and dry.

Causality Insight: The Japp-Klingemann reaction is a classic method for forming arylhydrazones from diazonium salts and β-keto esters. The basic conditions facilitate the coupling reaction.

Step 3: Cyclization to form the Indazole Ring

-

Reflux the crude hydrazone intermediate in a suitable acidic medium (e.g., acetic acid or a mixture of sulfuric acid and ethanol).

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford Ethyl 6-bromo-1H-indazole-3-carboxylate as a yellow solid.

Causality Insight: The acidic conditions promote the intramolecular cyclization of the hydrazone to form the stable indazole ring system through a Fischer indole-like mechanism.

Applications in Drug Discovery and Development

Ethyl 6-bromo-1H-indazole-3-carboxylate is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules, particularly in the realm of oncology and inflammatory diseases.[2]

Precursor for Kinase Inhibitors

The indazole scaffold is a common feature in many kinase inhibitors, which are a class of targeted cancer therapies.[6] The bromine atom at the 6-position of Ethyl 6-bromo-1H-indazole-3-carboxylate is particularly useful for introducing further molecular diversity through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the attachment of various aryl or heteroaryl groups, which can be crucial for binding to the target kinase. The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, another key interaction point for many kinase inhibitors.[7]

Caption: Synthetic utility in kinase inhibitor development.

Anti-inflammatory Agents

The indazole core is also present in a number of compounds with potent anti-inflammatory properties. The derivatization of Ethyl 6-bromo-1H-indazole-3-carboxylate allows for the synthesis of molecules that can modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or various cytokines.

Spectroscopic Characterization

The identity and purity of Ethyl 6-bromo-1H-indazole-3-carboxylate are confirmed through standard spectroscopic techniques. While specific spectra should be run for each synthesized batch, the following are the expected characteristic signals:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indazole ring, with characteristic splitting patterns influenced by the bromine substituent. Signals for the ethyl group will appear as a quartet and a triplet in the upfield region. The N-H proton of the indazole ring will typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons of the indazole ring. The carbon bearing the bromine atom will be shifted accordingly.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 269.1 g/mol . The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum, providing a clear signature for the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C-Br stretch, as well as aromatic C-H and C=C stretching vibrations.

Safety, Handling, and Disposal

As a laboratory chemical, Ethyl 6-bromo-1H-indazole-3-carboxylate should be handled with appropriate safety precautions.

-

Hazard Identification: This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Ethyl 6-bromo-1H-indazole-3-carboxylate is a high-value synthetic intermediate with significant applications in medicinal chemistry and drug discovery. Its versatile structure allows for the creation of diverse libraries of compounds for screening against various therapeutic targets. A comprehensive understanding of its synthesis, properties, and handling is essential for researchers and scientists aiming to leverage this powerful building block in the development of next-generation pharmaceuticals.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 885272-94-6 | Ethyl 6-bromo-1H-indazole-3-carboxylate | Bromides | Ambeed.com [ambeed.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

"Ethyl 6-bromo-1H-indazole-3-carboxylate" synthesis pathway from 6-bromo-1H-indazole

A Technical Guide to the Synthesis of Ethyl 6-bromo-1H-indazole-3-carboxylate

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This guide provides a comprehensive technical overview for the synthesis of Ethyl 6-bromo-1H-indazole-3-carboxylate, a key building block in modern medicinal chemistry.[1] The indazole scaffold is a privileged structure in drug discovery, appearing in numerous compounds targeting a range of diseases, including cancer and inflammatory conditions.[1][2][3] This document details a reliable and scalable method for the C3-carboxylation of 6-bromo-1H-indazole. It covers the underlying reaction mechanism, a detailed step-by-step experimental protocol, process optimization, safety considerations, and methods for product characterization. The content is designed for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis.

Part 1: Strategic Approach & Mechanistic Insights

The Indazole Scaffold: Reactivity and Functionalization

The indazole ring is an aromatic heterocyclic system with two nitrogen atoms. The 1H-tautomer is the most thermodynamically stable form.[3][4] Functionalization of the indazole core is a central theme in the synthesis of bioactive molecules.[4][5] While N-alkylation and N-acylation are common, direct and regioselective functionalization at the C3 position presents a greater challenge due to the position's lower intrinsic reactivity compared to the nitrogen atoms.[6][7][8]

Direct C3-formylation via the Vilsmeier-Haack reaction is generally ineffective for indazoles, necessitating alternative strategies.[9] The strategy outlined here leverages the acidity of the N1 proton. Deprotonation of the N-H group with a strong base generates an indazolide anion. This anion significantly enhances the nucleophilicity of the C3 carbon, enabling it to react with a suitable electrophile.

Reaction Pathway: Deprotonation followed by C3-Acylation

The selected pathway for synthesizing Ethyl 6-bromo-1H-indazole-3-carboxylate involves a two-step, one-pot process:

-

Deprotonation: 6-bromo-1H-indazole is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF). The NaH abstracts the acidic proton from the N1 position, generating the sodium salt of 6-bromo-indazole and hydrogen gas.

-

Electrophilic Acylation: The resulting indazolide anion acts as a potent nucleophile. The subsequent addition of an acylating agent, ethyl chloroformate, results in an electrophilic attack by the C3 position on the carbonyl carbon of the chloroformate. This forms the desired ester product.

While N-acylation can be a competing side reaction, C-acylation is often favored under these conditions. The N-acylated product may also rearrange to the more thermodynamically stable C3-acylated isomer.[10][11]

Part 2: Experimental Protocol

This protocol provides a robust method for the laboratory-scale synthesis of the target compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 6-bromo-1H-indazole | >98% | Standard Supplier | --- |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Standard Supplier | Highly reactive with water. Handle under inert gas.[12] |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Standard Supplier | Use freshly distilled from Na/benzophenone or from a solvent purification system. |

| Ethyl Chloroformate | >97% | Standard Supplier | Corrosive and lachrymatory. Handle in a fume hood. |

| Saturated aq. NaHCO3 | Reagent Grade | --- | For reaction quench. |

| Brine | Reagent Grade | --- | For aqueous wash. |

| Ethyl Acetate (EtOAc) | ACS Grade | --- | For extraction. |

| Anhydrous Na2SO4 | Reagent Grade | --- | For drying organic layer. |

| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |

Process Workflow Diagram

Caption: Workflow for the synthesis of Ethyl 6-bromo-1H-indazole-3-carboxylate.

Step-by-Step Synthesis Procedure

CAUTION: This procedure involves highly reactive and hazardous materials. Perform all steps in a well-ventilated chemical fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE).[12][13][14]

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-bromo-1H-indazole (1.0 equiv).

-

Add anhydrous tetrahydrofuran (THF) (approx. 10 mL per gram of starting material).

-

Cool the resulting suspension to 0 °C using an ice-water bath.

-

-

Deprotonation:

-

While stirring vigorously, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in small portions. Rationale: Portion-wise addition is crucial to control the evolution of hydrogen gas and the exothermic nature of the deprotonation.

-

Stir the mixture at 0 °C for 30 minutes after the addition is complete. The mixture may become a clearer solution as the sodium salt forms.

-

-

Acylation:

-

Slowly add ethyl chloroformate (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not exceed 5-10 °C. Rationale: A slow, controlled addition prevents potential side reactions and a rapid exotherm.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture overnight (12-16 hours) to ensure complete conversion.

-

-

Work-up and Isolation:

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. This will neutralize any unreacted ethyl chloroformate and destroy excess NaH.[15]

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.[16]

-

Combine the organic layers and wash with brine.[15]

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[15][16]

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in heptane or hexane as the eluent.[15][16]

-

Combine the product-containing fractions and evaporate the solvent to yield Ethyl 6-bromo-1H-indazole-3-carboxylate as a solid (typically off-white to yellow).[15]

-

Part 3: Process Optimization & Characterization

Reaction Parameters Summary

| Parameter | Recommended Value | Rationale / Notes |

| Stoichiometry (Base) | 1.1 - 1.3 equiv. NaH | Ensures complete deprotonation of the starting material. |

| Stoichiometry (Electrophile) | 1.05 - 1.2 equiv. Ethyl Chloroformate | A slight excess drives the reaction to completion. |

| Solvent | Anhydrous THF | Aprotic solvent that solubilizes the indazolide salt. Anhydrous conditions are critical.[12] |

| Temperature (Deprotonation) | 0 °C | Controls the rate of H₂ evolution and exotherm. |

| Temperature (Acylation) | 0 °C to Room Temp. | Initial cooling controls the addition exotherm; warming allows the reaction to proceed to completion. |

| Reaction Time | 12 - 18 hours | Typically sufficient for full conversion. Monitor by TLC or LC-MS. |

| Typical Yield | 70 - 85% | Yields can vary based on scale and purity of reagents. |

Product Characterization

Confirm the identity and purity of the final product using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is the primary tool for structural confirmation. Expected signals include the ethyl ester protons (a quartet around 4.4 ppm and a triplet around 1.4 ppm), and three distinct aromatic protons for the indazole core.[17][18]

-

¹³C NMR: Provides confirmation of the carbon skeleton, including the characteristic carbonyl signal of the ester around 162 ppm.[17][18]

-

Mass Spectrometry (MS): ESI-MS will show the [M+H]⁺ or [M+Na]⁺ ions, confirming the molecular weight of the product. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be evident.

-

Infrared (IR) Spectroscopy: Key stretches include the N-H band (if any starting material remains), and a strong C=O stretch for the ester group around 1710-1730 cm⁻¹.[17]

Part 4: Safety & Handling

All personnel must be thoroughly familiar with the hazards of the chemicals used.

-

Sodium Hydride (NaH): Extremely water-reactive, liberating flammable hydrogen gas which can ignite spontaneously.[12] It is a corrosive solid. Always handle in an inert atmosphere (glovebox or under nitrogen/argon).[12] Use a Class D fire extinguisher; DO NOT use water, CO₂, or foam.[12]

-

Tetrahydrofuran (THF): Highly flammable liquid and can form explosive peroxides upon storage. Use anhydrous grade and store under nitrogen.

-

Ethyl Chloroformate: Toxic, corrosive, and a lachrymator. Causes severe skin and eye damage. Always handle in a fume hood with appropriate gloves and eye protection.

-

6-bromo-1H-indazole: May be harmful if swallowed or inhaled and can cause skin and eye irritation.

Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[12][13][19]

Conclusion

The synthesis of Ethyl 6-bromo-1H-indazole-3-carboxylate via deprotonation and subsequent C3-acylation is a reliable and effective method for accessing this valuable pharmaceutical intermediate. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving high yields and purity. This guide provides the necessary strategic insights and practical steps to enable researchers to successfully implement this important transformation in their drug discovery and development programs.

References

-

University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. (2012). Available from: [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available from: [Link]

-

Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. Available from: [Link]

-

Alkali Metals Limited. MSDS for SODIUM HYDRIDE. Available from: [Link]

-

Wiley-VCH. Supporting Information. (2007). Available from: [Link]

-

SpectraBase. 1H-indole-3-carboxylic acid, 6-bromo-2-[[4-(cyanomethyl)-1-piperazinyl]methyl]-5-hydroxy-1-(phenylmethyl)-, ethyl ester - Optional[1H NMR] - Spectrum. Available from: [Link]

-

ResearchGate. (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Available from: [Link]

-

Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]

-

RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Available from: [Link]

-

Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

-

National Institutes of Health. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Available from: [Link]

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. Available from: [Link]

-

Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]

-

ChemSynthesis. 6-bromo-3-ethyl-1-methyl-1H-indazole. Available from: [Link]

-

ResearchGate. Current methods for N1‐acylation of indazoles and this work. Available from: [Link]

-

Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available from: [Link]

-

PubMed Central. Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Available from: [Link]

-

RSC Publishing. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Available from: [Link]

-

ResearchGate. Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Available from: [Link]

-

PubMed. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. (2015). Available from: [Link]

-

Beilstein Journals. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Available from: [Link]

-

PMC. Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. Available from: [Link]

-

RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). Available from: [Link]

-

PubMed. Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Available from: [Link]

-

National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

-

MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Available from: [Link]

-

ResearchGate. (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. soc.chim.it [soc.chim.it]

- 8. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 11. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

- 14. alkalimetals.com [alkalimetals.com]

- 15. METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE | 885278-42-2 [chemicalbook.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. application.wiley-vch.de [application.wiley-vch.de]

- 18. rsc.org [rsc.org]

- 19. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 6-bromo-1H-indazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 6-bromo-1H-indazole-3-carboxylate (CAS No. 885272-94-6) is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] Its rigid indazole core, substituted with a reactive bromine atom and an ethyl ester functional group, makes it a versatile precursor for the synthesis of a wide range of complex organic molecules, including potential anti-inflammatory and anti-cancer agents.[1]

Given its significance, unambiguous structural confirmation and purity assessment are paramount for any research or development endeavor. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this molecule. The focus extends beyond mere data presentation to elucidate the rationale behind the analytical methods and the interpretation of the resulting spectra, reflecting a field-proven approach to structural elucidation.

Molecular Structure and Properties

A foundational understanding of the molecule's structure is essential before delving into its spectroscopic signatures.

-

Molecular Formula: C₁₀H₉BrN₂O₂

-

Molecular Weight: 269.10 g/mol

-

Appearance: Typically a yellow solid or powder.[1]

The structure, depicted below, features a bicyclic aromatic indazole system, an ethyl ester group at position 3, and a bromine atom at position 6. The presence of two nitrogen atoms, a labile N-H proton, and distinct aromatic protons provides a rich landscape for spectroscopic analysis.

Note: The above DOT script is a conceptual representation and may not render a chemically accurate 2D structure. For an accurate depiction, please refer to chemical drawing software.

Caption: Molecular Structure of Ethyl 6-bromo-1H-indazole-3-carboxylate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 6-bromo-1H-indazole-3-carboxylate, both ¹H and ¹³C NMR are required for full characterization.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their integration (ratio), and the neighboring protons (multiplicity). The data is predicted based on analysis of its non-brominated analogue and similar heterocyclic systems.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.9 (very broad) | s (broad) | 1H | NH -1 | The indazole N-H proton is acidic and often exchanges, leading to a very broad, low-field signal that may not always be observed. |

| ~8.1 | d | 1H | H -4 | Located ortho to the electron-withdrawing ester-substituted pyrazole ring, this proton is deshielded and shifted downfield. |

| ~7.8 | s (or d, small J) | 1H | H -7 | This proton is adjacent to the bromine-bearing carbon and shows a characteristic singlet or narrow doublet appearance. |

| ~7.5 | d | 1H | H -5 | Coupled to H-4, this proton appears as a doublet in the aromatic region. |

| 4.4 - 4.5 | q | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom and coupled to the methyl group, resulting in a quartet. |

| 1.4 - 1.5 | t | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl ester are coupled to the adjacent methylene group, appearing as a triplet. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C =O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears at the lowest field. |

| ~141 | C -7a | Aromatic quaternary carbon at the ring junction. |

| ~135 | C -3 | The carbon bearing the ester group is significantly downfield. |

| ~127 | C -5 | Aromatic methine carbon. |

| ~124 | C -3a | Aromatic quaternary carbon at the other ring junction. |

| ~122 | C -7 | Aromatic methine carbon. |

| ~115 | C -6 | The carbon atom directly attached to the bromine atom (C-Br). Its shift is influenced by the heavy atom effect. |

| ~112 | C -4 | Aromatic methine carbon. |

| ~61 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester, shifted downfield by the adjacent oxygen. |

| ~14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl ester, appearing in the typical upfield aliphatic region. |

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data for a solid organic compound.

Causality: The choice of a deuterated solvent like DMSO-d₆ is crucial; it dissolves the polar indazole compound effectively and its residual solvent peak does not interfere with key analyte signals. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for proton and carbon NMR.[3]

-

Sample Preparation:

-

Accurately weigh 10-15 mg of Ethyl 6-bromo-1H-indazole-3-carboxylate.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the field on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a 30° or 45° pulse angle to ensure quantitative integration without saturating the signals.

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Apply a Fourier transform to the resulting Free Induction Decay (FID) and phase the spectrum correctly.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum, calibrating to the central peak of the DMSO-d₆ multiplet (~39.52 ppm).

-

Caption: General workflow for NMR sample preparation and data acquisition.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent, rapid technique for confirming the presence of key structural motifs.[4]

Predicted IR Data

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300 - 3100 (broad) | N-H Stretch | Indazole N-H | The N-H bond stretch in the indazole ring typically appears as a broad band due to hydrogen bonding in the solid state. |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H | Stretching vibrations of the C-H bonds on the benzene portion of the indazole ring. |

| 2980 - 2850 | C-H Stretch (sp³) | Aliphatic C-H | Asymmetric and symmetric stretching of the C-H bonds in the ethyl group (-CH₂- and -CH₃). |

| ~1720 - 1700 | C=O Stretch | Ester Carbonyl | This is a strong, sharp absorption characteristic of the carbonyl group in an α,β-unsaturated ester, conjugated with the indazole ring. |

| ~1620, ~1480 | C=C and C=N Stretches | Aromatic Ring | Vibrations from the carbon-carbon and carbon-nitrogen double bonds within the bicyclic indazole system. |

| ~1250 | C-O Stretch | Ester C-O | The stretching vibration of the C-O single bond in the ester functional group. |

| Below 800 | C-Br Stretch | Aryl Bromide | The C-Br stretch is a low-energy vibration and typically appears in the fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Causality: ATR-FTIR is the modern standard for acquiring IR spectra of solids. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible data without the need for making KBr pellets.[5]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is critical as it will be automatically subtracted from the sample spectrum, removing interference from atmospheric CO₂ and water vapor.

-

-

Sample Application:

-

Place a small amount of the solid Ethyl 6-bromo-1H-indazole-3-carboxylate powder directly onto the ATR crystal.

-

Lower the press arm to apply firm, consistent pressure on the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically performs the background subtraction.

-

The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks corresponding to the key functional groups.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information based on its fragmentation patterns.

Predicted Mass Spectrum Data

Causality: High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is chosen to minimize fragmentation and provide a highly accurate mass of the molecular ion. This allows for the unambiguous determination of the molecular formula.[6]

-

Technique: ESI-HRMS

-

Mode: Positive Ion

-

Expected m/z:

-

[M+H]⁺: The primary species observed will be the protonated molecule. The expected m/z value will show a characteristic isotopic pattern for bromine.

-

268.9924: Corresponding to the molecule containing the ⁷⁹Br isotope.

-

270.9903: Corresponding to the molecule containing the ⁸¹Br isotope.

-

-

Isotopic Pattern: A crucial diagnostic feature will be two peaks of nearly equal intensity (~1:1 ratio) separated by 2 m/z units, which is the signature of a molecule containing one bromine atom.[7]

-

[M+Na]⁺: It is also common to observe the sodium adduct at m/z 290.9743 (⁷⁹Br) and 292.9723 (⁸¹Br).

-

Experimental Protocol: ESI-HRMS

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be high purity (LC-MS grade) to avoid extraneous peaks.

-

-

Instrument Setup (e.g., Q-TOF or Orbitrap):

-

The instrument is calibrated using a known standard immediately prior to the analysis to ensure high mass accuracy.

-

The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition:

-

The ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized to achieve a stable signal for the molecular ion.

-

Data is acquired in positive ion mode over a mass range appropriate for the expected ions (e.g., m/z 100-500).

-

-

Data Analysis:

-

The acquired spectrum is examined for the [M+H]⁺ and/or [M+Na]⁺ ions.

-

The isotopic pattern is checked to confirm the presence of one bromine atom.

-

The measured exact mass is compared to the theoretical mass. A mass accuracy of <5 ppm provides high confidence in the elemental composition (C₁₀H₉BrN₂O₂).

-

Conclusion

The structural integrity of Ethyl 6-bromo-1H-indazole-3-carboxylate can be unequivocally established through a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy provides a rapid and reliable confirmation of the essential functional groups. Finally, high-resolution mass spectrometry validates the elemental composition with high precision and confirms the presence of the bromine atom through its distinct isotopic signature. The protocols and interpretive frameworks presented in this guide constitute a robust, self-validating system for the characterization of this important synthetic intermediate, ensuring the reliability and reproducibility of subsequent scientific investigations.

References

-

Chem-Impex. 6-Bromo-1H-indazole-3-carboxylic acid ethyl ester. [Link]

-

PubChem. Ethyl 6-bromo-3-methoxy-1H-indazole-1-carboxylate. [Link]

-

Organic Syntheses. "SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS". [Link]

-

ResearchGate. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]

-

Wikipedia. Infrared spectroscopy. [Link]

-

Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

-

NIST Chemistry WebBook. Cysteine hydrochloride. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

NIST Chemistry WebBook. Butamifos. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE | 885278-42-2 [chemicalbook.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Cysteine hydrochloride [webbook.nist.gov]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. Butamifos [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of Ethyl 6-bromo-1H-indazole-3-carboxylate in Organic Solvents

Introduction

Ethyl 6-bromo-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest in pharmaceutical research and development.[1] As a versatile intermediate, it serves as a crucial building block in the synthesis of a variety of bioactive molecules, including those with potential anti-inflammatory and anti-cancer properties.[1] The successful use of this compound in synthetic chemistry and its formulation into potential drug products are critically dependent on a thorough understanding of its solubility characteristics. This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 6-bromo-1H-indazole-3-carboxylate, a predictive analysis of its solubility in common organic solvents, and detailed, field-proven protocols for the experimental determination and quantification of its solubility.

Physicochemical Profile and Theoretical Solubility Considerations

A foundational understanding of a compound's physicochemical properties is essential for predicting its behavior in various solvents. The principle of "like dissolves like" is a cornerstone of solubility science, suggesting that a solute will dissolve best in a solvent that has a similar polarity.[2]

Table 1: Physicochemical Properties of Ethyl 6-bromo-1H-indazole-3-carboxylate

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂O₂ | [1] |

| Molecular Weight | 269.1 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 406.4 °C at 760 mmHg | |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Topological Polar Surface Area (TPSA) | 68.9 Ų | [3] |

| Rotatable Bonds | 3 | [3] |

The structure of Ethyl 6-bromo-1H-indazole-3-carboxylate, featuring a polar indazole core, a bromine substituent, and an ethyl ester group, suggests a molecule with moderate polarity. The presence of a hydrogen bond donor (the N-H group of the indazole ring) and multiple hydrogen bond acceptors (the nitrogen atoms and the carbonyl oxygen of the ester) indicates the potential for favorable interactions with polar protic and aprotic solvents.[3] The ethyl ester group, as noted in the literature, is expected to enhance its solubility in organic solvents compared to the corresponding carboxylic acid.[4]

Predicted Solubility Profile in Organic Solvents

Table 2: Predicted Qualitative Solubility of Ethyl 6-bromo-1H-indazole-3-carboxylate

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High polarity and ability to accept hydrogen bonds. |

| Dimethylformamide (DMF) | Polar Aprotic | High | High polarity and similar properties to DMSO. A patent has described using DMF as a solvent for this compound.[5] |

| Methanol | Polar Protic | Moderate to High | Capable of hydrogen bonding with the solute. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but slightly less polar. |

| Acetonitrile | Polar Aprotic | Moderate | Polar nature, but lacks hydrogen bond donating capability. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Moderately polar ether. |

| Ethyl Acetate | Polar Aprotic | Moderate to Low | Less polar than other aprotic solvents. |

| Dichloromethane (DCM) | Moderately Polar | Moderate to Low | Can engage in dipole-dipole interactions. |

| Toluene | Non-polar | Low | Aromatic, but lacks the polarity for strong interactions. |

| Hexane | Non-polar | Very Low | Aliphatic hydrocarbon with only weak van der Waals forces. |

It is imperative to note that these are predictive assessments. For any critical application, the empirical determination of solubility is non-negotiable.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[6] This technique measures the concentration of a solute in a saturated solution after it has reached equilibrium with the undissolved solid at a specific temperature.

Protocol for Equilibrium Solubility Determination

1. Preparation of the System:

-

Add an excess amount of solid Ethyl 6-bromo-1H-indazole-3-carboxylate to a clear glass vial. The excess is crucial to ensure a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

2. Equilibration:

-

Place the vials in a constant temperature shaker or incubator. For standard solubility measurements, this is typically 25 °C.

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal for compounds with slow dissolution kinetics.[7]

3. Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

To ensure complete removal of solid particles, centrifuge the samples.

-

Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[2] This step is critical to avoid introducing solid particles into the analytical sample.

4. Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the calibration range of the analytical method.

-

Determine the concentration of Ethyl 6-bromo-1H-indazole-3-carboxylate in the diluted sample using a validated analytical method, such as the HPLC method detailed below.

5. Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Caption: Workflow for the shake-flask solubility determination method.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A robust and validated HPLC method is essential for the accurate quantification of Ethyl 6-bromo-1H-indazole-3-carboxylate in the saturated solvent samples.

Suggested HPLC Method Parameters

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point for the separation of this moderately polar compound.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both with 0.1% formic acid to improve peak shape) is recommended. A typical gradient could be from 30% to 90% acetonitrile over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance. This should be determined by running a UV scan of a standard solution.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Method Validation

For reliable results, the HPLC method should be validated for:

-

Linearity: A calibration curve should be generated using at least five standard solutions of known concentrations. The correlation coefficient (r²) should be >0.999.

-

Accuracy and Precision: Determined by analyzing samples of known concentration at different levels (low, medium, high) on the same day (intra-day) and on different days (inter-day).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Caption: A generalized workflow for HPLC quantification.

Conclusion

While a comprehensive, publicly available dataset for the solubility of Ethyl 6-bromo-1H-indazole-3-carboxylate in a wide array of organic solvents is currently lacking, a strong predictive understanding can be established based on its physicochemical properties. This guide provides a theoretical framework for estimating its solubility and, more importantly, offers robust, detailed, and field-tested methodologies for its empirical determination and quantification. For any research, development, or manufacturing process involving this key pharmaceutical intermediate, the experimental validation of its solubility in the specific solvent systems of interest is paramount for ensuring process efficiency, reproducibility, and the quality of the final product.

References

-

Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Gomez, A., et al. (2023). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

Gomez, A., et al. (2023). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

-

StackExchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

PubMed. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. Journal of Food and Drug Analysis. [Link]

-

ORBi. (2025). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. Analytica Chimica Acta. [Link]

-

ResearchGate. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. [Link]

-

Taylor & Francis. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Journal of Liquid Chromatography & Related Technologies. [Link]

-

LCGC International. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. LCGC International. [Link]

- Google Patents. (n.d.). WO2007038367A1 - Indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, pyrazolopyridines, isothiazolopyridines, and preparation and uses thereof.

- Google Patents. (n.d.). JP2009509964A - Indazoles, benzothiazoles, benzisoxazoles, pyrazolopyridines, isothiazolopyridines, and their production and use.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. 885272-94-6 | Ethyl 6-bromo-1H-indazole-3-carboxylate | Bromides | Ambeed.com [ambeed.com]

- 4. CAS 885272-94-6: 1H-Indazole-3-carboxylic acid, 6-bromo-, … [cymitquimica.com]

- 5. WO2007038367A1 - Indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, pyrazolopyridines, isothiazolopyridines, and preparation and uses thereof - Google Patents [patents.google.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

The Strategic Deployment of Ethyl 6-bromo-1H-indazole-3-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone of contemporary medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1] Among the diverse array of functionalized indazoles, Ethyl 6-bromo-1H-indazole-3-carboxylate has emerged as a particularly versatile and powerful building block. Its strategic placement of a reactive bromine atom and an ester moiety on the indazole core provides medicinal chemists with a robust platform for molecular elaboration and the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic applications of this key intermediate, with a focus on its role in the development of targeted therapies, including kinase and PARP inhibitors. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in their drug discovery endeavors.

Introduction: The Indazole Scaffold in Drug Design

The indazole motif, a bicyclic aromatic heterocycle, is a bioisostere of indole and is prevalent in numerous FDA-approved drugs and clinical candidates.[2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a favored scaffold for targeting a wide range of biological targets, from protein kinases to enzymes involved in DNA repair. The strategic importance of Ethyl 6-bromo-1H-indazole-3-carboxylate lies in its trifunctional nature: the N-H of the pyrazole ring, the C3-ester, and the C6-bromo substituent, each offering a distinct handle for synthetic diversification.

| Property | Value |

| Molecular Formula | C₁₀H₉BrN₂O₂ |

| Molecular Weight | 269.1 g/mol |

| CAS Number | 885272-94-6 |

| Appearance | Yellow solid or powder |

| Storage | 0-8 °C |

Synthesis and Characterization

The synthesis of the indazole core is a critical first step. While various methods exist, a common approach involves the diazotization of an appropriately substituted aniline followed by cyclization. For 6-bromo-1H-indazole, this typically starts from 4-bromo-2-methylaniline.[3] Subsequent functionalization at the C3 position can be achieved through various synthetic routes.

Workflow for the Synthesis of 6-Bromo-1H-indazole

Caption: Regioselective N-alkylation of the indazole core.

Protocol 1: Highly Selective N1-Alkylation using NaH in THF

-

To a solution of Ethyl 6-bromo-1H-indazole-3-carboxylate (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Re-cool the mixture to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product. [4]

C-C Bond Formation via Suzuki-Miyaura Coupling

The 6-bromo position is primed for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a workhorse for installing new carbon-carbon bonds. [5]This reaction is instrumental in synthesizing biaryl structures, which are common motifs in kinase inhibitors.

Mechanism Overview: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid or ester, and reductive elimination to form the C-C bond and regenerate the catalyst.

Caption: Suzuki-Miyaura coupling at the C6-position.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

-

In a microwave vial, combine Ethyl 6-bromo-1H-indazole-3-carboxylate (1.0 equiv), the desired arylboronic acid (1.5 equiv), cesium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Add a degassed solvent mixture of 1,4-dioxane/EtOH/H₂O.

-

Seal the vial and heat in a microwave reactor at 140 °C for 30-60 minutes. [6]4. After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the 6-arylated indazole.

C-N Bond Formation via Buchwald-Hartwig Amination

The introduction of nitrogen-based substituents at the 6-position is readily achieved through the Buchwald-Hartwig amination. [7]This reaction is crucial for accessing anilino-indazole derivatives, which are key pharmacophores in many targeted therapies.

Mechanism Overview: Similar to the Suzuki coupling, this reaction involves a Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition of the aryl bromide to the palladium catalyst, coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond. [8] Protocol 3: General Procedure for Buchwald-Hartwig Amination

-

To an oven-dried flask, add Ethyl 6-bromo-1H-indazole-3-carboxylate (1.0 equiv), the desired amine (1.2 equiv), a suitable palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon).

-

Add anhydrous, degassed toluene or dioxane.

-

Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite to remove palladium residues.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the 6-amino-indazole product.

Case Study: The Role of Bromo-Indazoles in Kinase Inhibitor Synthesis

The indazole scaffold is a key component of numerous kinase inhibitors, including Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of renal cell carcinoma. [9]While the exact commercial synthesis may vary, laboratory-scale preparations and derivative syntheses frequently utilize bromo-indazole intermediates as precursors to the core structure.

The synthesis of Axitinib and its derivatives often involves a key Suzuki or Heck coupling reaction to introduce the styrylpyridine side chain, and a subsequent reaction at the 6-position to append the thio-aryl moiety. Ethyl 6-bromo-1H-indazole-3-carboxylate serves as a valuable starting point for such synthetic strategies.

Illustrative Synthetic Pathway to an Axitinib Analog

-

N-Protection: The indazole nitrogen is often protected (e.g., with a THP group) to prevent side reactions in subsequent steps.

-

Suzuki/Heck Coupling: The C3-position can be functionalized (e.g., iodinated) followed by a cross-coupling reaction to install the vinylpyridine side chain.

-

Buchwald-Hartwig or SNAr: The 6-bromo position is then used to introduce the 2-mercapto-N-methylbenzamide side chain, a critical pharmacophore for Axitinib's activity.

-

Deprotection: Removal of the N-protecting group yields the final Axitinib analog.

This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies by varying the coupling partners at both the C3 and C6 positions.

Applications in PARP Inhibitor Development

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. Several PARP inhibitors feature carboxamide moieties, and the indazole-3-carboxamide scaffold has been explored for this target class. [10]Ethyl 6-bromo-1H-indazole-3-carboxylate can be readily converted to the corresponding carboxamide and then further elaborated at the 6-position to generate novel PARP inhibitors.

Conclusion and Future Perspectives

Ethyl 6-bromo-1H-indazole-3-carboxylate is a high-value, versatile building block in medicinal chemistry. Its trifunctional nature allows for controlled, regioselective modifications, enabling the efficient construction of complex molecular architectures. Its demonstrated utility in the synthesis of kinase and PARP inhibitor scaffolds underscores its importance in modern drug discovery. As the demand for novel, targeted therapeutics continues to grow, the strategic application of such well-defined and reactive intermediates will remain a critical component of successful drug development campaigns. Future work will likely focus on the development of even more efficient and sustainable catalytic methods for the functionalization of this scaffold, further expanding its reach in the quest for new medicines.

References

- Yoshida, K., et al. (2007). Supporting Information for "A New Method for the Synthesis of 1H-Indazoles via the [3+2] Cycloaddition of Benzynes with Diazo Compounds". Wiley-VCH.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.